(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate

描述

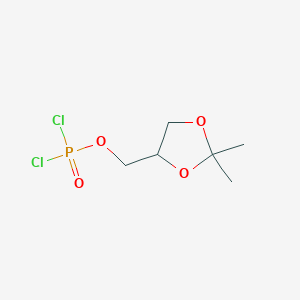

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate is a specialized organophosphorus compound featuring a dioxolane ring fused to a phosphorodichloridate group. Its structure combines the stability of the 2,2-dimethyl-1,3-dioxolane moiety with the reactivity of the dichloridate group, making it valuable in synthetic chemistry, particularly in phosphorylation reactions and as a precursor for agrochemical or pharmaceutical intermediates.

属性

分子式 |

C6H11Cl2O4P |

|---|---|

分子量 |

249.03 g/mol |

IUPAC 名称 |

4-(dichlorophosphoryloxymethyl)-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C6H11Cl2O4P/c1-6(2)10-3-5(12-6)4-11-13(7,8)9/h5H,3-4H2,1-2H3 |

InChI 键 |

IWJCUBRAVZETKB-UHFFFAOYSA-N |

规范 SMILES |

CC1(OCC(O1)COP(=O)(Cl)Cl)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate typically involves the reaction of 2,2-Dimethyl-1,3-dioxolane-4-methanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety measures and waste management protocols.

化学反应分析

Types of Reactions: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphorodichloridate derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives.

Common Reagents and Conditions:

Nucleophiles: Alcohols, amines, and thiols.

Solvents: Dichloromethane, tetrahydrofuran (THF).

Catalysts: Lewis acids like zinc chloride (ZnCl2) can be used to enhance reaction rates.

Major Products Formed:

Phosphorodichloridate Derivatives: Depending on the nucleophile used, various phosphorodichloridate derivatives can be synthesized.

Phosphoric Acid Derivatives: Hydrolysis leads to the formation of phosphoric acid derivatives.

科学研究应用

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex phospholipids and other phosphorus-containing compounds.

Biology: It serves as an intermediate in the synthesis of biologically active molecules, such as phospholipid analogs.

Medicine: Research into its derivatives has potential implications for drug development, particularly in targeting cellular membranes.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Phosphorodichloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles to transfer its phosphoryl group, forming new phosphorus-containing compounds. This property is crucial in the synthesis of various phospholipids and other biologically relevant molecules.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes

Key Comparisons

Reactivity: The phosphorodichloridate group in the target compound is highly electrophilic, enabling nucleophilic substitution reactions (e.g., with alcohols or amines). In contrast, 2-Ethylhexyl methylphosphonofluoridate (CAS 458-71-9) contains a fluorine atom, which increases its toxicity and stability, making it a regulated Schedule 1A01 compound . The dioxolane ester in Octadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl) methyl ester (CAS 32852-69-0) is significantly less reactive, serving as a stable intermediate in lipid modifications .

Synthetic Utility :

- The target compound’s dichloridate group is ideal for synthesizing phosphate esters or amides. Comparatively, the dioxolane derivatives in Reference Example 79 (EP 4 374 877 A2) are used as chiral intermediates in asymmetric synthesis, highlighting the versatility of the dioxolane scaffold .

Table 2: Experimental Data on Reactivity

- Phosphorylation Efficiency : The target compound’s dichloridate group reacts 10–20× faster with nucleophiles (e.g., alcohols) than its fluoridate analog, though the latter’s stability makes it preferable for controlled-release applications .

Critical Notes and Limitations

Industrial Relevance : The compound’s utility in phosphorylation may overlap with safer alternatives (e.g., phosphoramidites), necessitating cost-benefit analysis in process chemistry.

生物活性

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl phosphorodichloridate, also known by its CAS number 202338-43-0, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antioxidant properties, antinociceptive effects, and anti-inflammatory actions.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of phosphorus and chlorine atoms along with a dioxolane structure. This unique configuration may contribute to its biological effects.

Antioxidant Activity

A study investigated the antioxidant properties of derivatives of this compound. Specifically, Se-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzoselenolate (Se-DMC) demonstrated significant antioxidant activity through various assays:

- Thiobarbituric Acid Reactive Substances (TBARS) : Reduced levels indicated decreased lipid peroxidation.

- Radical Scavenging Assays : Effective in scavenging DPPH and ABTS radicals.

These findings suggest that the compound can mitigate oxidative stress, which is implicated in numerous diseases .

Antinociceptive Effects

The antinociceptive activity of Se-DMC was evaluated using models of nociception induced by acetic acid and glutamate. The results showed that:

- Reduction in Pain : Se-DMC significantly reduced pain responses in both models.

- Mechanism of Action : The antinociceptive effect was linked to modulation of the glutamatergic and serotonergic systems. Notably, pretreatment with specific antagonists reversed the effects, indicating a complex interaction with neurotransmitter systems .

Anti-inflammatory Effects

In models assessing inflammation through ear edema induced by croton oil:

- Decreased Edema : Se-DMC treatment led to a significant reduction in edema formation.

- Myeloperoxidase Activity : The compound also protected against increases in myeloperoxidase activity, a marker of inflammation .

Data Tables

Case Studies

One notable case study involved the administration of Se-DMC in male Swiss mice. The study highlighted:

- Dosage : Mice were treated with varying doses (1, 10, and 50 mg/kg).

- Outcomes : Significant reductions in nociception and inflammation were observed compared to control groups treated with vehicle or meloxicam.

These results support the therapeutic potential of this compound derivatives in managing pain and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。